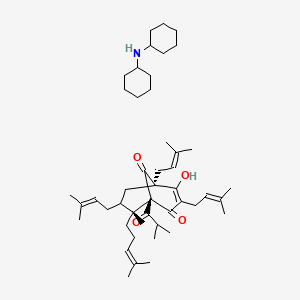
Hyperforin DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperforin dicyclohexylammonium salt is a stable salt form of hyperforin, a natural compound found in the plant Hypericum perforatum, commonly known as St. John’s Wort. Hyperforin is recognized for its diverse pharmacological activities, including antidepressant, anti-inflammatory, and anticancer properties . The dicyclohexylammonium salt form enhances the stability and solubility of hyperforin, making it more suitable for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hyperforin dicyclohexylammonium salt typically involves the extraction of hyperforin from Hypericum perforatum followed by its conversion to the salt form. The process includes:
Extraction: Hyperforin is extracted from the dried aerial parts of Hypericum perforatum using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate hyperforin.
Salt Formation: Hyperforin is reacted with dicyclohexylamine in an appropriate solvent (e.g., dichloromethane) to form hyperforin dicyclohexylammonium salt.
Industrial Production Methods: Industrial production of hyperforin dicyclohexylammonium salt follows similar steps but on a larger scale. The process involves:
Large-scale extraction: using industrial solvents and equipment.
High-efficiency purification: methods such as high-performance liquid chromatography (HPLC).
Automated salt formation: processes to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hyperforin dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: Hyperforin can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert hyperforin to its reduced forms, affecting its pharmacological activity.
Substitution: Hyperforin can undergo substitution reactions, particularly at its phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Hydroperoxides, quinones, and other oxidized derivatives.
Reduction Products: Reduced forms of hyperforin with altered pharmacological properties.
Substitution Products: Alkylated or acylated derivatives of hyperforin.
Scientific Research Applications
Hyperforin dicyclohexylammonium salt is extensively used in scientific research due to its diverse biological activities:
Chemistry: Used as a model compound to study the chemical behavior of polycyclic polyprenylated acylphloroglucinols.
Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its antidepressant, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Hyperforin dicyclohexylammonium salt exerts its effects primarily through the activation of TRPC6 channels. This activation leads to an increase in intracellular calcium levels, which in turn modulates various cellular functions. Hyperforin also interacts with other molecular targets, including neurotransmitter receptors and ion channels, contributing to its antidepressant and anti-inflammatory effects .
Comparison with Similar Compounds
Hyperforin dicyclohexylammonium salt is unique compared to other similar compounds due to its specific activation of TRPC6 channels and its broad spectrum of biological activities. Similar compounds include:
Adhyperforin: Another polycyclic polyprenylated acylphloroglucinol found in Hypericum perforatum, with similar but less potent biological activities.
Hypericin: A naphthodianthrone also found in Hypericum perforatum, known for its antiviral and anticancer properties but with a different mechanism of action.
Hyperforin dicyclohexylammonium salt stands out due to its stability, enhanced solubility, and potent pharmacological effects, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C47H75NO4 |
|---|---|
Molecular Weight |
718.1 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(1R,5R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27?,33-,34-,35+;/m1./s1 |
InChI Key |
KJVNMVCMFQAPDM-VUTBLAIHSA-N |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(CC([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B10862180.png)
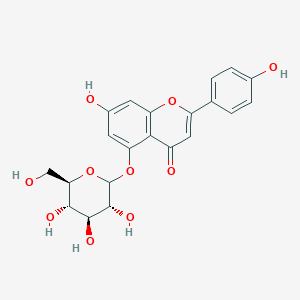
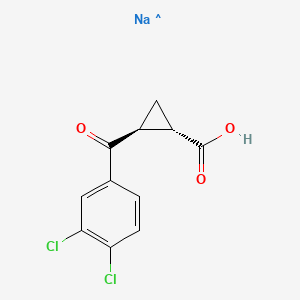
![[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862195.png)
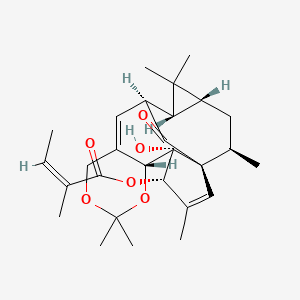
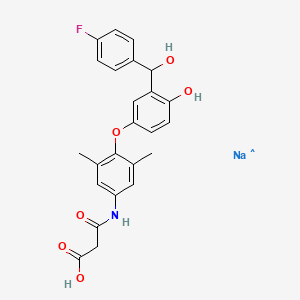
![[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate](/img/structure/B10862209.png)

![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
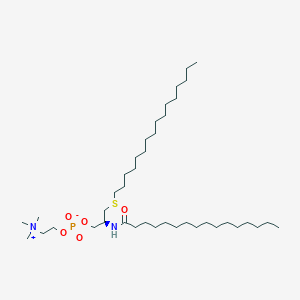
![(E)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B10862254.png)
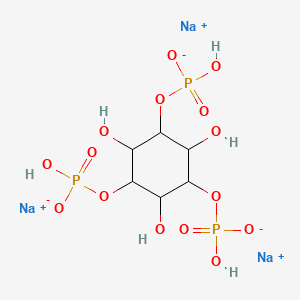
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)
